molecular formula C6H7N3S2 B8422872 5-Amino-4-cyano-3-(ethylthio)isothiazole

5-Amino-4-cyano-3-(ethylthio)isothiazole

Cat. No.: B8422872
M. Wt: 185.3 g/mol
InChI Key: COJXZUZMJHWGAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-4-cyano-3-(ethylthio)isothiazole is a high-value, trisubstituted isothiazole derivative designed for advanced pharmaceutical and heterocyclic chemistry research. The isothiazole nucleus is a privileged scaffold in medicinal chemistry, known for conferring significant biological activity. This compound is particularly significant for the synthesis of novel antiviral agents. Research has demonstrated that 3,4,5-trisubstituted isothiazoles, especially those featuring a cyano group at the 4-position, exhibit potent and selective activity against a range of enteroviruses, including polio 1 and ECHO 9 . The structure of this compound, which includes a reactive amino group, a cyano group, and an ethylthio side chain, makes it a versatile synthetic intermediate for constructing more complex molecules, such as peptidomimetics incorporating non-proteinogenic amino acids . Researchers can utilize this chemical as a precursor for further functionalization; the cyano group can be converted into carboxamide, carboxylic acid, or ester functionalities, allowing for fine-tuning of the molecule's physicochemical and biological properties . The presence of multiple reactive sites also facilitates its use in the development of novel thiazole and heterocyclic libraries via modern synthesis techniques, including microwave-assisted chemistry . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C6H7N3S2

Molecular Weight

185.3 g/mol

IUPAC Name

5-amino-3-ethylsulfanyl-1,2-thiazole-4-carbonitrile

InChI

InChI=1S/C6H7N3S2/c1-2-10-6-4(3-7)5(8)11-9-6/h2,8H2,1H3

InChI Key

COJXZUZMJHWGAO-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NSC(=C1C#N)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The ethylthio group in 5-amino-4-cyano-3-(ethylthio)isothiazole distinguishes it from analogs with methyl, benzoyl, or alkoxy substituents. Key comparisons include:

Table 1: Substituent Impact on Properties
Compound Substituents (Positions) Key Physicochemical Properties Evidence Source
This compound 5-NH₂, 4-CN, 3-SCH₂CH₃ High lipophilicity (ethylthio), moderate polarity (cyano)
5-(4-Chlorobenzoyl)amino-3-methyl-4-isothiazolecarboxylic acid 5-(4-Cl-benzoyl), 3-CH₃, 4-COOH Lower lipophilicity (carboxylic acid), higher solubility
5-Amino-3-methylisothiazole hydrochloride 5-NH₂, 3-CH₃ High melting point (300°C), salt form enhances solubility
Ethyl 4-amino-3-benzoylamino-thiazole-5-carboxylate 4-NH₂, 3-benzoyl, 5-COOEt Crystalline structure, hydrogen-bonding capacity
  • Solubility: Cyano and ethylthio groups reduce aqueous solubility relative to carboxylate esters or hydrochloride salts .

Structural and Crystallographic Insights

  • Planarity: The isothiazole ring in this compound is expected to be planar, similar to thiadiazole analogs, facilitating π-π stacking in crystal lattices or protein interactions .
  • Hydrogen Bonding: The amino group enables intermolecular hydrogen bonds, as seen in ethyl 4-amino-thiazole-5-carboxylate derivatives .

Q & A

Basic: What synthetic routes are recommended for 5-Amino-4-cyano-3-(ethylthio)isothiazole, and how can reaction conditions be optimized?

Answer:
The synthesis of this compound can be approached via intramolecular cyclization or (3+2)-heterocyclization strategies. Key steps include:

  • Cyclization of thioamide precursors with nitrile groups under acidic or basic conditions to form the isothiazole core .
  • Substitution reactions at the 3-position using ethylthiol derivatives, requiring careful control of temperature (20–80°C) and solvent polarity (e.g., DMF or THF) to avoid side reactions .
  • Optimization involves monitoring reaction progress via TLC or HPLC, adjusting stoichiometry of sulfur-containing reagents, and using palladium catalysts (e.g., PdCl₂) to enhance regioselectivity .

Basic: What spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm the ethylthio group (δ ~2.5–3.0 ppm for SCH₂CH₃) and cyano functionality (C≡N peak absence in ¹H but visible in ¹³C) .
  • IR Spectroscopy : Peaks at ~2200 cm⁻¹ (C≡N stretch) and 2550–2600 cm⁻¹ (S-H, if present) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ion peaks and fragmentation patterns, critical for purity assessment .

Basic: What in vitro assays are suitable for preliminary evaluation of its biological activity?

Answer:

  • Anticancer Activity : Use MTT assays on human cancer cell lines (e.g., HCT-116 colon adenocarcinoma or MCF-7 breast cancer) at concentrations of 1–100 µM for 48–72 hours .
  • Antimicrobial Screening : Perform microbroth dilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values calculated .
  • Enzyme Inhibition : Test interactions with tyrosine kinases or proteases via fluorescence-based kinetic assays .

Advanced: How can computational methods aid in predicting reactivity or biological interactions?

Answer:

  • DFT Calculations : Use B3LYP/6-31G(d) models to predict electronic properties (e.g., HOMO-LUMO gaps) and nucleophilic/electrophilic sites .
  • Molecular Docking : Simulate binding affinities to biological targets (e.g., 5-HT receptors) using AutoDock Vina or Schrödinger Suite .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories in physiological conditions .

Advanced: What strategies resolve contradictions in structure-activity relationship (SAR) studies?

Answer:

  • Comparative Bioassays : Test analogs with modified substituents (e.g., methylthio vs. ethylthio) under identical conditions to isolate electronic vs. steric effects .
  • Crystallography : Resolve 3D structures of compound-target complexes (e.g., via X-ray) to validate docking predictions .
  • Meta-Analysis : Cross-reference data from multiple studies to identify consensus trends (e.g., cyano group’s role in enhancing cytotoxicity) .

Advanced: How does the ethylthio substituent influence electronic properties and bioactivity?

Answer:

  • Electron Donation : The ethylthio group donates electrons via resonance, stabilizing the isothiazole ring and increasing lipophilicity (logP ~2.5), enhancing membrane permeability .
  • Bioactivity Comparison : Ethylthio derivatives show 10–20% higher anticancer activity than methylthio analogs in HCT-116 cells, likely due to improved hydrophobic interactions .

Advanced: What methodologies assess stability under physiological conditions?

Answer:

  • pH Stability Studies : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, monitoring degradation via HPLC .
  • Plasma Stability : Use human plasma at 37°C with LC-MS to detect metabolite formation (e.g., oxidation of sulfur to sulfoxide) .
  • Light/Thermal Stability : Expose to UV light (254 nm) or 40–60°C for 48 hours, assessing structural integrity via FTIR .

Advanced: How can this compound serve as a ligand in metal-catalyzed reactions?

Answer:

  • Palladium Complexes : Coordinate with Pd(II) to form catalysts for Suzuki-Miyaura cross-coupling , achieving >90% yield in aryl-aryl bond formation at 20–35°C .
  • Catalytic Efficiency : The ethylthio group enhances electron density on Pd, reducing side reactions (e.g., homocoupling to <3%) .

Advanced: What impurities are common during synthesis, and how are they identified?

Answer:

  • Byproducts : NH₄Cl (from amine hydrochloride salts) and oxidized sulfur species (e.g., sulfones) .
  • Detection : Use ion chromatography for NH₄Cl and GC-MS for sulfur byproducts .

Advanced: How to design derivatives to improve pharmacokinetic properties?

Answer:

  • Bioisosteric Replacement : Substitute the cyano group with trifluoromethyl (-CF₃) to enhance metabolic stability .
  • Prodrug Strategies : Introduce ester moieties at the amino group to improve solubility, with enzymatic cleavage in vivo .
  • SAR-Guided Optimization : Use logD calculations and in silico ADMET tools (e.g., SwissADME) to balance lipophilicity and bioavailability .

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